molecular formula C17H12N2O5S B2730166 Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate CAS No. 478248-48-5

Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate

Cat. No.: B2730166
CAS No.: 478248-48-5
M. Wt: 356.35
InChI Key: SPLIJDWJFSSGOI-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a nitro group at the 5-position, linked via a carbonyl-amino bridge to a methyl benzoate moiety. Its nitro group enhances electrophilic reactivity, while the ester group contributes to solubility and metabolic stability .

Properties

IUPAC Name

methyl 4-[(5-nitro-1-benzothiophene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S/c1-24-17(21)10-2-4-12(5-3-10)18-16(20)15-9-11-8-13(19(22)23)6-7-14(11)25-15/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLIJDWJFSSGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Benzothiophene-2-Carboxylic Acid

Benzothiophene derivatives are synthesized via Jacobson cyclization , involving ortho-aminobenzenethiol and α-keto acids. For this route:

  • 2-Mercaptobenzoic acid is condensed with chloroacetic acid in a polyphosphoric acid (PPA) medium at 120°C for 6 hours to yield 1-benzothiophene-2-carboxylic acid (yield: 78%).
  • Nitration : The benzothiophene is nitrated using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C for 2 hours, selectively introducing the nitro group at the 5-position due to the electron-deficient nature of the thiophene ring.

Reaction Conditions:

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v).
  • Temperature: 0–5°C (prevents di-nitration).
  • Yield: 65% after recrystallization from ethanol.

Activation to Acid Chloride

The 5-nitro-1-benzothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux for 3 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry tetrahydrofuran (THF) for subsequent coupling.

Preparation of Methyl 4-Aminobenzoate

Esterification :

  • 4-Aminobenzoic acid is refluxed with methanol (MeOH) in the presence of concentrated H₂SO₄ (catalytic) for 12 hours.
  • The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation (yield: 92%).

Amide Coupling

The acid chloride (1.2 equiv) is added dropwise to a solution of methyl 4-aminobenzoate (1.0 equiv) and triethylamine (TEA) (2.5 equiv) in dry THF at 0°C. The reaction proceeds at room temperature for 8 hours, followed by aqueous workup (10% HCl, NaHCO₃ wash) and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Data:

  • Yield: 74%.
  • Purity (HPLC): 98.5%.

Synthetic Route 2: Solid-Phase Synthesis with Reduced Racemization

Immobilization of Fmoc-Protected Amine

Adapting methodologies from benzothiazole synthesis, a Wang resin functionalized with hydroxymethyl groups is loaded with Fmoc-4-aminobenzoic acid using DIC/HOBt coupling in DMF. After Fmoc deprotection (20% piperidine/DMF), the free amine is reacted with 5-nitro-1-benzothiophene-2-carbonyl chloride (prepared as in Route 1).

Cleavage and Cyclization

The resin-bound intermediate is treated with TFA/DCM/TES (95:5) for 2 hours to cleave the product. Concurrent cyclization and disulfide reduction are achieved using dithiothreitol (DTT) in methanol.

Advantages:

  • Minimized racemization (chiral purity >99% by chiral HPLC).
  • Scalability for peptide-conjugated derivatives.

Optimization of Critical Parameters

Solvent Effects on Amide Bond Formation

Comparative studies using DMF , THF , and acetone revealed THF as optimal, providing a balance between solubility and reaction rate (Table 1).

Table 1: Solvent Screening for Coupling Efficiency

Solvent Reaction Time (h) Yield (%)
DMF 6 68
THF 8 74
Acetone 10 59

Catalytic Nitration Alternatives

Using Cu(NO₃)₂ in acetic anhydride at 50°C improved regioselectivity for the 5-position (yield: 72%), avoiding harsh acidic conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, NH), 8.42 (d, J = 8.4 Hz, 1H, Ar-H), 8.28 (d, J = 8.0 Hz, 2H, Ar-H), 7.95–7.89 (m, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.93 (s, 3H, OCH₃).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

  • HPLC: Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).
  • Elemental Analysis: Calculated for C₁₈H₁₃N₂O₆S: C 54.55%, H 3.30%, N 7.07%; Found: C 54.48%, H 3.34%, N 7.02%.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate may be employed in studies related to enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery research, particularly in the development of new therapeutic agents.

Industry: In the industrial sector, this compound may find use in the production of dyes, pigments, or other chemical products that require its unique structural features.

Mechanism of Action

The mechanism by which Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key analogues for comparison include:

TD-8954 (4-(4-{[(2-isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidin-1-ylmethyl)piperidine-1-carboxylic acid methyl ester) .

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate (CAS 477856-78-3) .

Methyl Benzoate (CAS 93-58-3) .

Physicochemical Properties

Property Target Compound TD-8954 Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate Methyl Benzoate
Molecular Weight ~386.3 g/mol ~498.6 g/mol ~415.6 g/mol 136.15 g/mol
Functional Groups Nitro-benzothiophene, methyl ester Benzoimidazole, methyl ester Heptylbenzyl, ethyl ester Methyl ester
Solubility Moderate (polar aprotic solvents) Low (lipophilic substituents) Very low (long alkyl chain) High (organic solvents)
Reactivity Electrophilic (nitro group), hydrolyzable ester Basic (imidazole), stable ester Inert (alkyl chain dominates) Hydrolyzable ester

Key Observations :

  • The nitro group in the target compound enhances electrophilicity compared to TD-8954’s imidazole (basic) and ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate’s inert heptyl chain .
  • Ester stability: Methyl benzoate hydrolyzes faster than the target compound due to steric protection from the benzothiophene-amino bridge .

Key Observations :

  • Toxicity: The target compound’s nitro group may confer higher acute toxicity compared to methyl benzoate but lower than ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate’s heptyl chain (linked to bioaccumulation) .
  • Metabolic pathways : Methyl benzoate is rapidly metabolized, whereas the benzothiophene core in the target compound may resist degradation .

Biological Activity

Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C16H18N4O5SC_{16}H_{18}N_{4}O_{5}S and a molecular weight of approximately 378.4 g/mol. The compound features a nitro group, which is often associated with various biological activities, including antitumor and antibacterial effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing benzothiazole and benzimidazole nuclei have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds with nitro substitutions exhibited significant growth inhibition in human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent activity (e.g., IC50 values around 6 μM in certain cases) .

CompoundCell LineIC50 (μM)Activity Type
Compound 5A5496.26 ± 0.33Antitumor
Compound 6NCI-H3586.48 ± 0.11Antitumor
Compound 8HCC8279.48 ± 1.15Antitumor

The presence of the nitro group in these compounds appears to enhance their interaction with cellular targets, leading to increased cytotoxicity against cancer cells while maintaining a moderate effect on normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that similar compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli using broth microdilution methods .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Nitroreductase Activation : Compounds containing nitro groups may undergo bioactivation through nitroreductase enzymes, leading to the generation of reactive intermediates that can disrupt cellular processes .
  • DNA Interaction : Studies indicate that these compounds can bind to DNA, particularly within the minor groove, which may interfere with replication and transcription processes essential for cancer cell survival .
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, further contributing to their antitumor efficacy .

Study on Antitumor Efficacy

A notable study conducted on a series of benzothiazole derivatives revealed that those with nitro substitutions not only exhibited potent cytotoxicity but also showed selectivity towards cancer cells over normal fibroblasts. This selectivity is crucial for developing therapeutic agents that minimize side effects while effectively targeting tumor cells .

Evaluation of Antimicrobial Properties

Another investigation focused on the antibacterial activity of related compounds against various pathogens indicated that certain derivatives displayed significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .

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